Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate
Description
Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate is a pyrimidine-based heterocyclic compound featuring two distinct aromatic substituents:
- Position 4: A [(1,3-benzothiazol-2-ylsulfanyl)methyl] group, incorporating a sulfur-linked benzothiazole moiety.
- Position 2: A (1,3-benzoxazol-2-ylamino) group, containing an oxygen-rich benzoxazole ring.
- Position 5: An ethyl ester, enhancing solubility and modulating pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S2/c1-2-29-19(28)13-11-23-20(27-21-25-14-7-3-5-9-17(14)30-21)24-16(13)12-31-22-26-15-8-4-6-10-18(15)32-22/h3-11H,2,12H2,1H3,(H,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHYCOHULKCFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1CSC2=NC3=CC=CC=C3S2)NC4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzothiazole and benzoxazole derivatives with a pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and solvents such as dimethylformamide (DMF) and hydroxybenzotriazole (HOBT) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole and benzoxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticonvulsant and antibacterial agent
Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the application. For instance, in anticonvulsant activity, the compound may modulate neurotransmitter receptors or ion channels to exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substitution Variations
A. Benzothiazole vs. Benzoxazole/Benzimidazole Analogues
Key differences arise from substituting sulfur (benzothiazole) with oxygen (benzoxazole) or nitrogen (benzimidazole) in analogous compounds:
| Compound Name | Heterocycle at Position 2 | Heterocycle at Position 4 | Key Properties |
|---|---|---|---|
| Target Compound | 1,3-Benzoxazol-2-ylamino | 1,3-Benzothiazol-2-ylsulfanylmethyl | Dual heteroatom synergy; potential for π-π stacking and H-bonding |
| Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate | Benzothiazole (Position 2) | Thiazole (Position 4) | Enhanced sulfur-mediated reactivity; antimicrobial activity |
| Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate | Benzoxazole (Position 2) | Thiazole (Position 4) | Oxygen-rich benzoxazole may improve solubility; unconfirmed bioactivity |
| Ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate | Benzimidazole (Position 2) | Thiazole (Position 4) | Nitrogen-dense structure; possible DNA intercalation |
B. Pyrimidine Core Modifications
Variations in pyrimidine substitution patterns significantly alter biological and chemical behavior:
| Compound Name | Pyrimidine Substituents | Activity |
|---|---|---|
| Ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate | Amino (Position 4), benzothiazole (Position 2) | Anticancer (enzyme inhibition) |
| Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate | Benzodioxole (Position 4), sulfanylidene (Position 2) | Anticonvulsant; anti-inflammatory |
| Ethyl 6-methyl-4-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate | Carbamoyl-methyl sulfanyl (Position 4), oxo (Position 2) | Antimicrobial; material science applications |
Key Insight : The target compound’s pyrimidine scaffold, combined with benzothiazole and benzoxazole groups, may offer a broader spectrum of bioactivity compared to simpler derivatives, such as those with alkylthio or carbamoyl substituents .
Functional Group Impact on Reactivity and Bioactivity
A. Sulfanyl vs. Sulfonyl/Thioether Groups
- Sulfanyl (Target Compound) : The –S– linkage in the benzothiazole group facilitates redox interactions and metal chelation, relevant in anticancer mechanisms .
- Sulfonyl (Ethyl 2-{[(benzylsulfonyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate): Introduces electron-withdrawing effects, reducing nucleophilicity but improving metabolic stability .
B. Ester vs. Carbamate Modifications
- Ethyl Ester (Target Compound) : Balances lipophilicity and hydrolytic stability, favoring membrane permeability .
- Carbamate (Ethyl [4-({[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl}sulfanyl)phenyl]carbamate) : Increases resistance to esterase cleavage but may reduce bioavailability .
Biological Activity
Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-(1,3-benzoxazol-2-ylamino)pyrimidine-5-carboxylate is a complex organic compound that exhibits a range of biological activities. Its unique structural features, including the presence of benzothiazole and benzoxazole moieties, contribute to its pharmacological potential. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound is characterized by several key components:
- Benzothiazole moiety : Known for its antimicrobial and anticancer properties.
- Benzoxazole moiety : Exhibits various biological activities, including anti-inflammatory and antiviral effects.
- Pyrimidine ring : Often associated with nucleic acid interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for the proliferation of pathogenic microorganisms and cancer cells.
- Interaction with Receptors : It binds to various biological receptors, modulating their activity and influencing cellular signaling pathways.
- Induction of Apoptosis : Studies indicate that this compound can trigger apoptosis in cancer cells through the activation of intrinsic pathways.
Biological Activities
The compound exhibits a variety of biological activities, which can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against a range of bacteria and fungi, particularly resistant strains. |
| Anticancer | Induces cell death in various cancer cell lines through apoptosis. |
| Anti-inflammatory | Reduces inflammation in vitro and in vivo models. |
| Antiviral | Shows potential activity against viral infections by inhibiting viral replication. |
Antimicrobial Activity
A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for commonly used antibiotics, indicating its potential as an alternative therapeutic agent.
Anticancer Properties
In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism involves the activation of caspase-dependent pathways leading to programmed cell death. A notable study reported a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutic agents.
Anti-inflammatory Effects
Research has indicated that the compound reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests its potential use in treating inflammatory diseases.
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic studies have suggested favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicate low cytotoxicity in non-cancerous cell lines, supporting its safety profile for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
